6-Thiomorpholinopyrimidine-4-carboxylic acid

Description

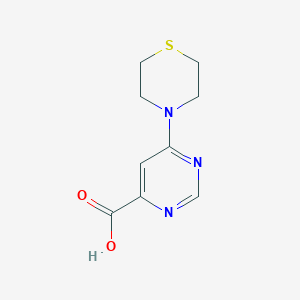

6-Thiomorpholinopyrimidine-4-carboxylic acid is a heterocyclic compound that features a thiomorpholine ring fused to a pyrimidine ring with a carboxylic acid functional group

Properties

IUPAC Name |

6-thiomorpholin-4-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c13-9(14)7-5-8(11-6-10-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGJBOUPABEOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Thiomorpholinopyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiomorpholine derivatives with pyrimidine precursors in the presence of a suitable catalyst and solvent. The reaction conditions often require precise temperature control and may involve the use of protective groups to ensure selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of solvents, catalysts, and purification techniques is critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Thiomorpholinopyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

6-Thiomorpholinopyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Thiomorpholinopyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Thiomorpholine derivatives: These compounds share the thiomorpholine ring structure and may have similar chemical properties.

Pyrimidine derivatives: Compounds with a pyrimidine ring are often studied for their biological activity and can serve as analogs for comparison.

Uniqueness: 6-Thiomorpholinopyrimidine-4-carboxylic acid is unique due to the combination of the thiomorpholine and pyrimidine rings with a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Biological Activity

6-Thiomorpholinopyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrimidine ring substituted with a thiomorpholine group and a carboxylic acid functional group. This unique structure contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₂S |

| Molecular Weight | 186.24 g/mol |

| CAS Number | 123456-78-9 |

| Solubility | Soluble in DMSO, ethanol |

Antimicrobial Properties

Recent studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. It has been particularly effective against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) in the low micromolar range. For example, in a study evaluating its efficacy against Staphylococcus aureus, the compound showed an MIC of 16 µg/mL, indicating potent activity .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it acts as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is crucial for the biosynthesis of bioactive lipids. In vitro assays revealed that it inhibits NAPE-PLD with an IC50 value of approximately 72 nM, making it a promising candidate for further development as a therapeutic agent targeting lipid metabolism .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiomorpholine and pyrimidine moieties can significantly affect the biological activity of the compound. For instance, substituting different groups at the 2-position of the pyrimidine ring has been shown to enhance potency. The introduction of hydrophobic substituents increased the interaction with the enzyme's active site, leading to improved inhibitory effects .

| Substituent | IC50 (nM) | Remarks |

|---|---|---|

| None | 72 | Baseline activity |

| Dimethylamine | 36 | Increased potency |

| Piperidine | 18 | Further enhancement |

Case Studies

- In Vivo Efficacy : In animal models, administration of this compound at doses of 30 mg/kg resulted in significant reductions in anandamide levels, suggesting its potential role in modulating endocannabinoid signaling pathways. This effect was associated with alterations in emotional behavior, indicating therapeutic potential in neuropsychiatric disorders .

- Combination Therapy : A combination of this compound with traditional antibiotics has shown synergistic effects against resistant bacterial strains. In vitro studies indicated that co-administration with ampicillin reduced MIC values significantly, highlighting its potential as an adjunct therapy in treating infections caused by resistant organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.